Quercetin 3,4'-diglucoside

Bioavailability Intestinal absorption SGLT1 transport

Quercetin 3,4'-diglucoside (QDG) is the dominant flavonol diglycoside in onion/shallot, making up ~90% of total flavonol glucosides with quercetin 4'-glucoside. Unlike monoglucosides, QDG is not transported via SGLT1 and exhibits distinct thermal stability. With water solubility of 4.59 g/L and logP -0.8, it is ideal for aqueous-based assays without DMSO artifacts. Use as a reference standard for HPLC-DAD-ESI-MS-MS authentication of Allium extracts or as a negative control in QR induction studies. Ensure batch-to-batch consistency with HPLC-verified purity ≥98%.

Molecular Formula C27H30O17
Molecular Weight 626.5 g/mol
CAS No. 29125-80-2
Cat. No. B047243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3,4'-diglucoside
CAS29125-80-2
Synonyms3,4’-Di-β-D-glucopyranoside 3,3’,4’,5,7-Pentahydroxyflavone;  Quercetin 3,4’-O-β-Diglucopyranoside;  Quercetin 3,4’-O-β-Diglucoside;  Quercetin 3,4’-Di-O-β-D-glucopyranoside
Molecular FormulaC27H30O17
Molecular Weight626.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)41-12-2-1-8(3-10(12)31)24-25(19(35)16-11(32)4-9(30)5-13(16)40-24)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
InChIKeyRPVIQWDFJPYNJM-DEFKTLOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetin 3,4'-diglucoside (CAS 29125-80-2): Scientific Identity, Natural Occurrence, and Physicochemical Baseline


Quercetin 3,4'-diglucoside (QDG) is a flavonol diglycoside belonging to the class of organic compounds known as flavonoid-3-O-glycosides [1]. It occurs naturally as a major flavonoid in onions (Allium cepa) and shallots, often co-existing with quercetin 4'-monoglucoside; together these two compounds can represent approximately 90% of the total flavonol glucoside content in Allium species [2]. Characterized by two glucose moieties attached at the 3- and 4'-positions of the quercetin aglycone backbone, QDG exhibits distinct physicochemical properties including a calculated water solubility of 4.59 g/L (ALOGPS) and a logP of -0.8 [1], which differentiate it from the aglycone and monoglucosylated forms.

Why Quercetin 3,4'-diglucoside (CAS 29125-80-2) Cannot Be Substituted by Generic Quercetin Glycosides or the Aglycone


The glycosylation pattern of quercetin—specifically the number and position of sugar moieties—profoundly alters biological activity, physicochemical behavior, and processing stability. While quercetin monoglucosides (e.g., quercetin-4'-glucoside, quercetin-3-glucoside) and the aglycone are often studied interchangeably, evidence demonstrates that quercetin 3,4'-diglucoside exhibits markedly different properties in key assays. For instance, 4'-glycosylation dramatically decreases antioxidant capacity in TEAC and lipid peroxidation assays, whereas 3-substitutions produce much smaller changes [1]. Additionally, QDG is not transported via the sodium-dependent glucose transporter pathway utilized by monoglucosides [2], and it shows distinct stability profiles during thermal processing [3]. These differences preclude generic substitution and necessitate compound-specific evaluation for research, analytical, or industrial applications.

Quercetin 3,4'-diglucoside (CAS 29125-80-2): Quantitative Differentiation Evidence Against Key Comparators


Quercetin 3,4'-diglucoside vs. Monoglucosides: Differential Intestinal Transport and Absorption Pathway Utilization

Unlike quercetin monoglucosides, quercetin 3,4'-diglucoside is not transported via the sodium-dependent glucose transporter (SGLT1) pathway. In isolated rat small intestine preparations, quercetin-3-glucoside and quercetin-4'-glucoside were transported into everted sacs significantly more quickly than quercetin aglycone, whereas quercetin 3,4'-diglucoside was not transported more quickly [1]. This indicates that the diglucoside does not interact with the intestinal hexose transport pathway that facilitates monoglucoside absorption.

Bioavailability Intestinal absorption SGLT1 transport Flavonoid glycosides

Quercetin 3,4'-diglucoside vs. Aglycone and Monoglucoside: Differential Antioxidant Capacity in TEAC and Lipid Peroxidation Assays

Glycosylation at the 4'-position of quercetin dramatically reduces antioxidant activity compared to 3-substitution alone. In the TEAC assay, quercetin monoglycosides and diglycosides were approximately half as effective as quercetin aglycone [1]. More specifically, 4'-glycosylation produced a dramatic decrease in activity in antioxidant assays, whereas 3-substitutions resulted in much smaller changes [2]. For ORAC capacity, quercetin 3,4'-diglucoside exhibited a value of 4.32 μmol trolox equivalents/μmol, compared to 7.64 for quercetin aglycone and 8.65 for isoquercitrin (quercetin-3-glucoside) [3].

Antioxidant activity TEAC assay Lipid peroxidation Flavonoid structure-activity

Quercetin 3,4'-diglucoside vs. Aglycone and 4'-Glucoside: Differential Induction of Quinone Reductase (QR) Activity

Among quercetin glycosides, only quercetin-4'-glucoside was able to induce quinone reductase (QR) activity in mouse Hepalclc7 cells, while quercetin 3,4'-diglucoside showed no induction capability [1]. Quercetin aglycone was the most effective inducer of this anticarcinogenic phase II marker enzyme. This indicates that the presence of a second glucose moiety at the 3-position abolishes the QR-inducing activity observed with the 4'-monoglucoside.

Chemoprevention Phase II enzymes Quinone reductase Nrf2 pathway

Quercetin 3,4'-diglucoside vs. 4'-Glucoside: Differential Thermal Stability During Cooking and Processing

Quercetin 3,4'-diglucoside (QdG) exhibits distinct thermal stability compared to quercetin 4'-glucoside (QmG) under various cooking conditions. During boiling for 30 minutes, QdG losses were 37% compared to 29% for QmG; after 60 minutes of boiling, losses reached 53% for QdG versus 44% for QmG [1]. Under intense microwave treatment, flavonol losses were 16% for QdG and 18% for QmG [1]. This differential stability is attributed to the presence or absence of a hydroxyl group at the C-3 position, with the diglucoside (F1) being more resistant to peroxidase-mediated oxidation than the monoglucoside (F2) [2].

Food processing stability Thermal degradation Flavonol retention Cooking methods

Quercetin 3,4'-diglucoside vs. Aglycone and 4'-Glucoside: Differential Inhibition of Melanin Formation

Quercetin 3,4'-diglucoside does not inhibit melanin formation, in contrast to quercetin aglycone and quercetin 4'-glucoside which exhibit measurable inhibitory activity. In B16 melanoma cells, quercetin and quercetin 4'-O-β-glucoside inhibited melanin formation with IC50 values of 26.5 μM and 131 μM, respectively, whereas quercetin 3,4'-diglucoside showed no inhibition [1]. Other quercetin derivatives tested, including isoquercitrin, rutin, and hyperin, also failed to inhibit melanin formation [1].

Melanogenesis inhibition Skin whitening Tyrosinase Cosmeceuticals

Quercetin 3,4'-diglucoside: Physicochemical Differentiation—Solubility and Hydrophilicity

Quercetin 3,4'-diglucoside possesses distinct hydrophilicity compared to other quercetin glycosides and the aglycone. The apparent log P of enzymatically modified isoquercitrin (EMIQ) was more hydrophilic than quercetin-3-glucoside (Q3G) but less than quercetin 3,4'-O-β-diglucoside, indicating that QDG is the most hydrophilic among these forms [1]. Calculated physicochemical parameters for QDG include a water solubility of 4.59 g/L (ALOGPS) and a logP of -0.8 (ALOGPS) [2]. In contrast, quercetin aglycone exhibits very low aqueous solubility and a higher logP, limiting its utility in aqueous formulations.

Water solubility logP Formulation Bioavailability

Quercetin 3,4'-diglucoside (CAS 29125-80-2): Validated Research and Industrial Application Scenarios Derived from Quantitative Evidence


Analytical Reference Standard for Allium-Derived Flavonol Profiling and Quality Control

Given that quercetin 3,4'-diglucoside and quercetin 4'-glucoside together constitute approximately 90% of the total flavonol glucoside content in Allium species [5], QDG is an essential analytical reference standard for HPLC-DAD-ESI-MS-MS quantification of onion, shallot, and related botanical materials. Its use enables accurate identification and quantification in plant extracts, ensuring reproducibility in phytochemical studies, food authenticity testing, and quality control of Allium-derived nutraceutical ingredients.

Negative Control or Comparator in Quinone Reductase (QR) Induction and Melanogenesis Inhibition Assays

Quercetin 3,4'-diglucoside fails to induce quinone reductase (QR) activity in Hepalclc7 cells [5] and exhibits no inhibition of melanin formation in B16 melanoma cells, in stark contrast to quercetin aglycone and quercetin-4'-glucoside (IC50 values of 26.5 μM and 131 μM, respectively) [3]. These properties make QDG a valuable negative control or comparator compound in structure-activity relationship studies examining the role of glycosylation in chemopreventive enzyme induction or skin-whitening agent development.

Preferred Aqueous-Compatible Quercetin Glycoside for In Vitro Cell Culture Studies

With a calculated water solubility of 4.59 g/L and a logP of -0.8 [5], quercetin 3,4'-diglucoside is significantly more hydrophilic and water-soluble than quercetin aglycone and many monoglucosides. This physicochemical advantage renders QDG particularly suitable for aqueous-based in vitro assays and cell culture experiments where the poor solubility of the aglycone would necessitate organic solvents (e.g., DMSO) that may introduce confounding cytotoxic or solvent-related artifacts.

Reference Compound for Investigating Differential Intestinal Transport Mechanisms

Unlike quercetin-3-glucoside and quercetin-4'-glucoside, which interact with the sodium-dependent glucose transporter (SGLT1), quercetin 3,4'-diglucoside is not transported via this pathway and does not exhibit accelerated uptake compared to the aglycone [5]. This unique transport behavior makes QDG a critical reference compound for studies investigating the role of glycosylation patterns on flavonoid bioavailability, intestinal absorption mechanisms, and the design of glycoside-based prodrugs or delivery systems.

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